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For Researchers, Scientists, and Drug Development Professionals

AZD1775, also known as adavosertib or MK-1775, is a first-in-class, orally active, and selective

small-molecule inhibitor of the Wee1 kinase.[1][2] Wee1 is a crucial regulator of the G2/M cell

cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for

repair.[3][4] By inhibiting Wee1, AZD1775 abrogates this checkpoint, leading to premature

mitotic entry and subsequent cell death, particularly in cancer cells with existing DNA damage

or compromised G1 checkpoint function, often due to p53 mutations.[3][4][5] This guide

provides a comprehensive technical overview of AZD1775, summarizing quantitative data,

experimental protocols, and key signaling pathways.

Quantitative Data Summary
The following tables summarize key quantitative data for AZD1775 from various preclinical and

clinical studies.

Table 1: In Vitro Activity
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Parameter Value
Cell Line/Assay
Condition

Source

Wee1 Kinase IC₅₀ 5.2 nM Cell-free assay [1][6]

Cell Proliferation IC₅₀

49 nM (EC₅₀ for

CDC2Y15

phosphorylation)

WiDr cells (mutated

p53)
[1]

184 nM
HT29 colorectal

cancer cells
[7]

Table 2: In Vivo Pharmacokinetics (Human)

Parameter Value Dosing Source

T½ (half-life) ~11 hours Single agent [8]

Cₘₐₓ
1192 nM (fasted),

965.9 nM (fed)
300 mg single dose [2]

AUC
Similar in fed vs.

fasted state
300 mg single dose [2]

Table 3: Clinical Efficacy (Combination Therapy)
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Indication
Combination
Agent

Objective
Response
Rate (ORR)

Patient
Population

Source

Refractory Solid

Tumors
Single agent

Two confirmed

partial responses

Patients with

BRCA mutations
[8]

TP53-mutated

Ovarian Cancer
Carboplatin 43%

Refractory/resist

ant to first-line

platinum therapy

[9]

Locally

Advanced

HNSCC

Cisplatin and

Docetaxel

5 of 10 patients

(RECISTv1.1)

Neoadjuvant

setting
[10][11]

Locally

Advanced

Pancreatic

Cancer

Gemcitabine and

Radiation

Median overall

survival of 21.7

months

Newly diagnosed [12]

Experimental Protocols
Detailed methodologies for key experiments involving AZD1775 are outlined below.

This assay quantifies the direct inhibitory effect of AZD1775 on Wee1 kinase activity.

Materials: Recombinant human Wee1, [γ-33P]ATP, and a suitable substrate like poly(Lys,

Tyr).[1]

Procedure:

The kinase reaction is performed in the presence of increasing concentrations of

AZD1775.[1]

The reaction is initiated by adding [γ-33P]ATP and incubated at 30°C for 30 minutes.[1]

The radioactivity incorporated into the substrate is measured using a liquid scintillation

counter.[1]
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The IC₅₀ value is determined from the dose-response curve.[1]

This assay assesses the cytotoxic effect of AZD1775 on cancer cells.

Materials: Cancer cell lines, cell culture medium, AZD1775, and a viability reagent (e.g.,

CellTiter-Glo).

Procedure:

Cells are seeded in 96-well plates and treated with a range of AZD1775 concentrations.

After a set incubation period (e.g., 72 hours), the viability reagent is added.

Luminescence, which correlates with the amount of ATP and thus viable cells, is

measured.

The IC₅₀ is calculated from the resulting dose-response curve.

This protocol outlines the measurement of AZD1775 concentrations in patient plasma samples.

Sample Collection: Blood samples are collected at various time points before and after drug

administration.[13][14]

Sample Processing: Plasma is isolated by centrifugation and stored frozen.[13]

Analytical Method: AZD1775 concentrations are measured using a validated method such as

hydrophilic interaction liquid chromatography with tandem mass spectrometry (LC/MS-MS).

[13]

Parameter Calculation: Pharmacokinetic parameters like Cₘₐₓ, AUC, and T½ are calculated

using noncompartmental analysis.[13]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AZD1775 and a typical

experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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